molecular formula C25H25N5O5 B2990291 methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1185099-14-2

methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B2990291
CAS No.: 1185099-14-2
M. Wt: 475.505
InChI Key: XIBMHLACCCDRRS-UHFFFAOYSA-N
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Description

The compound methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a benzoate ester derivative featuring a pyrazolo[4,3-d]pyrimidine-dione core. Key structural attributes include:

  • Pyrazolo[4,3-d]pyrimidine-dione backbone: A bicyclic system with keto groups at positions 5 and 6.
  • Substituents: A benzyl group at position 6, ethyl at position 1, and methyl at position 3.
  • Acetamido linker: Connects the pyrazolopyrimidine core to the para-substituted methyl benzoate moiety.
  • Molecular formula: C₂₆H₃₁N₅O₅ (calculated molecular weight: 493.56 g/mol).

Properties

IUPAC Name

methyl 4-[[2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-4-30-22-21(16(2)27-30)28(25(34)29(23(22)32)14-17-8-6-5-7-9-17)15-20(31)26-19-12-10-18(11-13-19)24(33)35-3/h5-13H,4,14-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMHLACCCDRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

Methyl 4 2 6 benzyl 1 ethyl 3 methyl 5 7 dioxo 6 7 dihydro 1H pyrazolo 4 3 d pyrimidin 4 5H yl acetamido benzoate\text{Methyl 4 2 6 benzyl 1 ethyl 3 methyl 5 7 dioxo 6 7 dihydro 1H pyrazolo 4 3 d pyrimidin 4 5H yl acetamido benzoate}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that compounds with similar structures exhibit significant inhibition of various cancer cell lines. For example, one study reported that a derivative with a pyrazolo[3,4-d]pyrimidine scaffold demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)
Pyrazolo[3,4-d]pyrimidine derivativeMCF-71.74
Another derivativeHepG20.25

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidines are also noteworthy. A study reported that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria:

  • Activity Against Bacteria : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .
CompoundTarget BacteriaActivity
Pyrazolo[3,4-d]pyrimidineS. aureusEffective
Pyrazolo[3,4-d]pyrimidineE. coliEffective

Case Study 1: Antitumor Potential

In a study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that compounds structurally related to methyl 4-(2-(6-benzyl... exhibited significant cytotoxicity in vitro against multiple cancer cell lines. The study concluded that modifications to the pyrazolo[4,3-d]pyrimidine core could enhance antitumor activity .

Case Study 2: Antitubercular Activity

Another investigation into the biological activities of related compounds revealed their potential as antitubercular agents. Several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis . This suggests that methyl 4-(2-(6-benzyl...) may also possess similar activities worthy of further exploration.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo-Pyrimidine Family

Compound 2–10 ()
  • Core : Pyrazolo[3,4-d]pyrimidin-4-one (isomeric to the target compound’s pyrazolo[4,3-d] system).
  • Substituents : Substituted phenyl groups at position 1 and thioether-linked phenacyl groups at position 6.
  • Synthesis: Reacted with phenacyl chloride under reflux in ethanol .
  • Key differences : The thioether linkage and phenyl substitution contrast with the target’s benzyl group and acetamido linker. These modifications likely alter solubility and electronic properties.
1,3-Dimethyl-pyrazolo Derivatives ()
  • Core : Pyrazolo[3,4-b]pyrazin-5(4H)-one.
  • Substituents: Methyl groups at positions 1 and 3, with amino acid-derived side chains.
  • Synthesis : Reductive lactamization of nitro pyrazole intermediates .
  • Key differences: The absence of a benzoate ester and the presence of a pyrazinone ring reduce structural complexity compared to the target compound.

Benzoate Esters with Heterocyclic Moieties

I-6230 and I-6232 ()
  • Core : Ethyl benzoate with pyridazine (I-6230) or methylpyridazine (I-6232) substituents.
  • Linker: Phenethylamino group.
  • Molecular weights : ~362–376 g/mol (lower than the target’s 493 g/mol).
  • Key differences : The pyridazine ring and ethyl ester contrast with the target’s pyrazolopyrimidine core and methyl ester. Pyridazine’s electron-deficient nature may enhance binding to polar targets .
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate ()
  • Core: Thieno[2,3-d]pyrimidine.
  • Substituents : Methyl and phenyl groups.
  • Molecular weight : 377.0 g/mol .

Substituent and Linker Variations

Compound Core Structure Substituents/Linker Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[4,3-d]pyrimidine Benzyl, ethyl, methyl, acetamido C₂₆H₃₁N₅O₅ 493.56
I-6230 () Pyridazine Ethyl benzoate, phenethylamino C₂₁H₂₂N₄O₂ 362.43
Compound 26 () Thieno[2,3-d]pyrimidine Methyl, phenyl, oxybenzoate C₂₀H₁₆N₂O₃S 376.42
Compound 16 () Oxazolo[4,5-b]pyridine Piperidinyl, propenoate C₂₃H₂₅N₃O₃ 391.47

Q & A

Q. How can synergistic effects with co-administered compounds be systematically evaluated?

  • Methodological Answer : Use a checkerboard assay design to test combinations across a concentration matrix (e.g., 0.1–100 µM). Calculate synergy scores (e.g., Bliss Independence Model) and validate with isobolograms. For example, combining with a CYP3A4 inhibitor may enhance bioavailability .

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